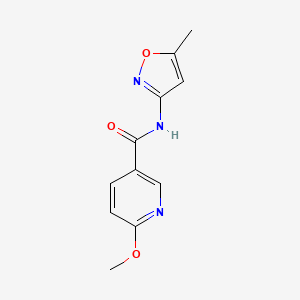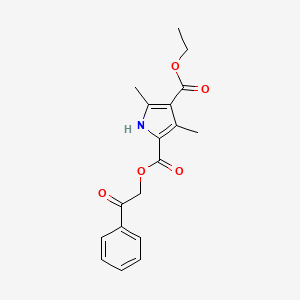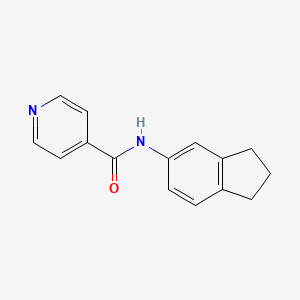![molecular formula C15H15ClN2O2 B7480410 [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone, also known as TFMF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone exerts its effects through its interaction with various receptors in the brain and other tissues. Specifically, [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been shown to modulate the activity of serotonin receptors, which are involved in regulating mood, anxiety, and other physiological processes. [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has also been shown to interact with other receptors, including dopamine and adrenergic receptors, which play a role in regulating mood and cognition.
Biochemical and Physiological Effects:
[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter activity, regulation of gene expression, and inhibition of cancer cell growth. In the brain, [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been shown to increase the activity of serotonin and dopamine, which are neurotransmitters involved in mood regulation and cognition. [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has also been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone also has several limitations, including its potential for toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone, including further investigation of its therapeutic potential in various fields, optimization of its synthesis and purification methods, and development of more selective and potent analogs. Additionally, further studies are needed to determine the long-term safety and efficacy of [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone in humans.
Métodos De Síntesis
[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone can be synthesized through a multistep process involving the reaction of furan-3-carboxaldehyde with 3-chlorophenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product undergoes further purification to yield [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone in its final form.
Aplicaciones Científicas De Investigación
[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been shown to modulate the activity of serotonin receptors, which are involved in mood regulation and anxiety. In psychiatry, [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been investigated as a potential treatment for depression and anxiety disorders. In oncology, [4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-13-2-1-3-14(10-13)17-5-7-18(8-6-17)15(19)12-4-9-20-11-12/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNVPKKVSXTOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B7480342.png)
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7480350.png)
![(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480362.png)
![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)



![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)

![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)
